1-(4-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
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Description
1-(4-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, can interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .
Mode of Action
It’s known that the nature of substituent on the phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the compound may interact with its targets in a way that’s influenced by its specific structural features.
Biochemical Pathways
Thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models . This suggests that the compound may affect pathways related to cell proliferation and survival.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may influence the bioavailability of the compound.
Result of Action
The compound has shown significant anticancer potential against the MCF-7 cancer cell line . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.
Biochemical Analysis
Biochemical Properties
. These derivatives have shown significant therapeutic potential . The biochemical properties of (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone are connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, it has the ability to disrupt processes related to DNA replication .
Cellular Effects
The cellular effects of (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone are primarily related to its ability to inhibit replication of both bacterial and cancer cells . This permits it to disrupt cellular processes and influence cell function .
Molecular Mechanism
The molecular mechanism of action of (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, disrupting processes related to DNA replication .
Metabolic Pathways
The metabolic pathways that (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is involved in are yet to be fully elucidated. Given its structural similarity to pyrimidine, it may interact with enzymes or cofactors involved in nucleic acid metabolism .
Properties
IUPAC Name |
(4-methoxyphenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-17-18-15(22-11)13-4-3-9-19(10-13)16(20)12-5-7-14(21-2)8-6-12/h5-8,13H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUBRJZXKVZCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.